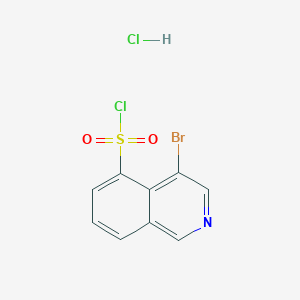

4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride typically involves the reaction of 4-bromoisoquinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards for pharmaceutical applications .

Análisis De Reacciones Químicas

4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used in the reactions .

Aplicaciones Científicas De Investigación

4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules . This reactivity makes it useful in the modification of biological molecules, such as proteins and nucleic acids . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparación Con Compuestos Similares

4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride can be compared with other sulfonyl chloride compounds, such as:

4-Chloroisoquinoline-5-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a bromine atom.

4-Fluoroisoquinoline-5-sulfonyl chloride: Similar in structure but with a fluorine atom instead of a bromine atom.

4-Iodoisoquinoline-5-sulfonyl chloride: Similar in structure but with an iodine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it particularly useful in certain synthetic and research applications .

Actividad Biológica

4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride (CAS No. 1203176-80-0) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of isoquinoline derivatives, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C9H7BrClN3O2S

- Molecular Weight : 292.58 g/mol

- Structure : Contains a bromo group on the isoquinoline ring and a sulfonyl chloride functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. The sulfonamide moiety is known to inhibit carbonic anhydrase and other key enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Biological Activity Overview

-

Anticancer Activity

- Research indicates that isoquinoline derivatives can inhibit tumor cell proliferation. A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Case Study : In vitro studies showed that derivatives with bromo substitutions significantly reduced the viability of breast cancer cells (MCF-7) when treated with varying concentrations of the compound.

-

Anti-inflammatory Effects

- The compound has been explored for its potential to inhibit lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes. Inhibition of LOX can reduce the production of pro-inflammatory mediators.

- Data Table : Inhibition potency against LOX enzymes was measured, showing promising results for compounds derived from sulfonamide scaffolds.

- Antimicrobial Activity

- Similar compounds have shown antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of the sulfonyl chloride group may enhance membrane permeability, allowing for increased efficacy.

- Case Study : A series of experiments demonstrated that related isoquinoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A study on related compounds identified key structural features that enhance activity:

| Structural Feature | Effect on Activity |

|---|---|

| Bromo substitution | Increases potency |

| Sulfonamide linkage | Enhances enzyme inhibition |

| Aromatic ring modifications | Alters binding affinity |

Propiedades

IUPAC Name |

4-bromoisoquinoline-5-sulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S.ClH/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWOQDNNVNMRMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593009 |

Source

|

| Record name | 4-Bromoisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203176-80-0 |

Source

|

| Record name | 4-Bromoisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.